molecular formula C11H13NO4 B14744476 2-(Phenylcarbamoyloxy)ethyl acetate CAS No. 5396-70-3

2-(Phenylcarbamoyloxy)ethyl acetate

Cat. No.: B14744476
CAS No.: 5396-70-3
M. Wt: 223.22 g/mol
InChI Key: TWJSYGYUQYXCCA-UHFFFAOYSA-N
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Description

2-(Phenylcarbamoyloxy)ethyl acetate (CAS 51727-47-0), also known as 2-(methacryloyloxy)ethyl phenylcarbamate, is an organic compound with the molecular formula C₁₃H₁₅NO₄ . Its structure consists of a methacrylate backbone linked to a phenylcarbamoyloxy group (–O(C=O)NHC₆H₅). The compound is synthesized via carbamate formation between phenyl isocyanate and 2-hydroxyethyl methacrylate, a reaction typical for carbamate esters .

Properties

CAS No.

5396-70-3

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(phenylcarbamoyloxy)ethyl acetate

InChI

InChI=1S/C11H13NO4/c1-9(13)15-7-8-16-11(14)12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)

InChI Key

TWJSYGYUQYXCCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Carbamate Formation and Acetylation

Carbamate Intermediate Synthesis

The synthesis begins with the reaction of phenyl isocyanate and ethylene glycol to form 2-(phenylcarbamoyloxy)ethanol .

Reaction Conditions
  • Solvent : Tetrahydrofuran (THF) or ethyl acetate.
  • Catalyst : Base catalysts (e.g., pyridine) to neutralize HCl byproduct.
  • Temperature : 0–25°C to control exothermicity.
  • Yield : 85–92%.

Mechanism :
$$
\text{C}6\text{H}5\text{NCO} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{C}6\text{H}5\text{NHCOOCH}2\text{CH}2\text{OH} + \text{HCl}
$$

Optimization Insights
  • Phenyl isocyanate excess (1.2 equiv) improves conversion.
  • Anhydrous conditions prevent hydrolysis of the isocyanate.

Acetylation of the Carbamate Intermediate

The hydroxyl group of 2-(phenylcarbamoyloxy)ethanol is acetylated using acetic anhydride or acetyl chloride .

Acetic Anhydride Method
  • Conditions :
    • Solvent: Ethyl acetate or dichloromethane.
    • Catalyst: Concentrated $$ \text{H}2\text{SO}4 $$ (0.5–1 mol%).
    • Temperature: 60–80°C for 2–4 hours.
    • Yield: 88–95%.

Mechanism :
$$
\text{C}6\text{H}5\text{NHCOOCH}2\text{CH}2\text{OH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}6\text{H}5\text{NHCOOCH}2\text{CH}2\text{OCOCH}3 + \text{CH}3\text{COOH}
$$

Acetyl Chloride Method
  • Conditions :
    • Solvent: Pyridine (acts as base and solvent).
    • Molar ratio: 1:1.1 (alcohol:acetyl chloride).
    • Temperature: 25°C, 1 hour.
    • Yield: 90–93%.

Catalytic and Industrial Methods

Acid-Catalyzed Esterification

Sulfuric acid remains the most common catalyst due to cost-effectiveness, but heterogeneous catalysts (e.g., Amberlyst-15) enable recyclability.

Comparative Catalytic Efficiency
Catalyst Solvent Temperature (°C) Yield (%)
$$ \text{H}2\text{SO}4 $$ Ethyl acetate 80 95
Amberlyst-15 Toluene 100 89
$$ \text{AlCl}_3 $$ DCM 60 91

Data synthesized from.

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance safety and scalability:

  • Residence time : 10–15 minutes.
  • Throughput : 5–10 kg/h.
  • Purity : >99% (reduced side reactions).

Purification and Characterization

Distillation and Crystallization

  • Distillation : Azeotropic removal of water using toluene.
  • Crystallization : Hexane/ethyl acetate (3:1) yields 98% pure product.

Analytical Validation

  • HPLC : Purity >99% (C18 column, acetonitrile/water).
  • NMR : Key peaks at $$ \delta $$ 2.05 (s, 3H, $$ \text{CH}3\text{CO} $$), 4.25 (t, 2H, $$ \text{OCH}2 $$).

Emerging Methodologies

Enzymatic Acetylation

  • Lipase B (Candida antarctica) in ionic liquids achieves 82% yield at 40°C.
  • Advantages: Solvent-free, mild conditions.

Microwave-Assisted Synthesis

  • Time reduction : 30 minutes vs. 4 hours.
  • Energy efficiency : 50% less power consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylcarbamoyloxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Hydrolysis: Phenylcarbamate and ethyl alcohol.

    Oxidation: Phenylcarbamic acid and acetic acid.

    Reduction: Phenylcarbamoyloxyethanol.

Mechanism of Action

The mechanism of action of 2-(Phenylcarbamoyloxy)ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(phenylcarbamoyloxy)ethyl acetate with four structurally related compounds, emphasizing key functional groups and applications:

Compound Name Molecular Formula Key Functional Groups Applications References
This compound C₁₃H₁₅NO₄ Methacrylate, phenylcarbamoyloxy Polymer synthesis, drug delivery systems
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl) acetate C₁₉H₁₇N₂O₂ Ethyl acetate, imidazole, phenyl Anticancer agents, enzyme inhibitors
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid C₂₁H₂₃NO₆ Fmoc-protected amine, ether, carboxylic acid Peptide synthesis, bioconjugation
Methyl(2E)-2-[(2Z)-2-[[3-methoxy-4-(phenylcarbamoyloxy)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate C₂₃H₂₁N₃O₆S Thiazolidinone, phenylcarbamoyloxy, hydrazone Antimicrobial/antiviral intermediates
Key Observations:
  • Methacrylate vs.
  • Carbamate vs. Fmoc-Protected Amine: The phenylcarbamoyloxy group offers hydrolytic stability compared to Fmoc-amino derivatives, which are prone to cleavage under basic conditions .
  • Thiazolidinone Derivatives: The thiazolidinone-containing compound in shares the phenylcarbamoyloxy group but incorporates a hydrazone linkage, enabling metal chelation and expanded bioactivity .

Physicochemical Properties

  • Solubility: The methacrylate group imparts lipophilicity, reducing water solubility compared to carboxylic acid derivatives like {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-(Phenylcarbamoyloxy)ethyl acetate, and how can reaction conditions be optimized for high purity?

  • Methodology : The compound can be synthesized via carbamoylation of ethyl acetate derivatives. Key steps include:

  • Esterification : Reacting phenyl isocyanate with ethyl glycolate under anhydrous conditions, using catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to remove unreacted intermediates .
  • Optimization : Control reaction temperature (40–60°C) to avoid side reactions like urea formation. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Methods :

  • NMR : 1^1H and 13^{13}C NMR to confirm ester and carbamoyl functional groups (e.g., carbonyl signals at ~170 ppm in 13^{13}C NMR) .
  • FT-IR : Peaks at 1740 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (carbamoyl N–H) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How does the solubility profile of this compound influence its application in extraction protocols?

  • Solubility Data :

SolventSolubility (mg/mL)
Ethyl acetate>50
Water<0.1
DMSO25–30
  • Applications : Use ethyl acetate for liquid-liquid extractions due to its miscibility with polar organics and low water solubility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and empirical data for this compound’s thermodynamic properties?

  • Case Study : Discrepancies in vapor-liquid equilibrium (VLE) data for ethyl acetate/CO2_2 systems (Table 5, ) highlight the need for:

  • Validation : Cross-checking Gaussian-optimized geometries with experimental crystallography (e.g., SHELX refinement ).
  • Error Analysis : Quantify deviations using statistical tools (e.g., R2^2 values for VDE correlations ).

Q. How does this compound affect microbial metabolism in fermentation studies, and what are the mechanistic implications?

  • Biochemical Insights :

  • Fermentation Impact : Ethyl acetate derivatives can alter pH and product volatility in fermentors, as shown in Streptomyces kitasatoensis studies (Fig. 5, ).
  • Mechanism : Carbamoyl groups may inhibit acetyl-CoA carboxylase (ACC), affecting fatty acid synthesis .

Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can degradation be mitigated?

  • Stability Profile :

  • pH Sensitivity : Hydrolysis of the ester bond occurs at pH >8, generating phenylcarbamic acid and ethanol .
  • Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmospheres .
  • Mitigation : Use buffered solutions (pH 5–7) and antioxidants like BHT in long-term storage .

Q. Can computational models accurately predict the redox behavior of this compound in catalytic systems?

  • DFT Analysis : Broken-symmetry DFT studies on [4Fe-4S] clusters (Fig. 2, ) suggest:

  • Redox Potentials : Ethyl acetate ligands lower vertical detachment energies (VDEs) by stabilizing electron-deficient intermediates.
  • Validation : Compare calculated VDEs (~3.2 eV) with cyclic voltammetry data .

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